molecular formula C27H27N5O2 B612218 5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime CAS No. 40554-55-4

5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime

Cat. No. B612218
CAS RN: 40554-55-4
M. Wt: 453.54
InChI Key: MLSAQOINCGAULQ-QFMPWRQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB-590885 is a novel triarylimidazole that selectively inhibits Raf kinases with more potency towards B-Raf than c-Raf. SB-590885 stabilizes the oncogenic B-Raf kinase domain in an active configuration, which is distinct from the previously reported mechanism of action of the multi-kinase inhibitor, BAY43-9006. Malignant cells expressing oncogenic B-Raf show selective inhibition of mitogen-activated protein kinase activation, proliferation, transformation, and tumorigenicity when exposed to SB-590885 , whereas other cancer cell lines and normal cells display variable sensitivities or resistance to similar treatment.

Scientific Research Applications

Biophysical and Biomedical Applications

  • Nitroxides similar to the compound have been shown to be useful for pH monitoring in various biophysical and biomedical contexts. The ability to monitor pH changes in a broad range, including acidic environments like the stomach, highlights their potential utility in diverse research applications (Kirilyuk et al., 2005).

Synthesis and Analysis in Medicinal Chemistry

  • Compounds structurally related to the target compound have been synthesized and evaluated for inotropic activity, which is crucial for developing drugs that can influence heart muscle contractions. This suggests potential applications in cardiovascular research and drug development (Sircar et al., 1987).

Environmental Analysis

  • Derivatives of similar compounds have been used in developing gas chromatographic methods for analyzing herbicides in environmental samples like water, soil, and soybeans. This indicates their application in environmental monitoring and analysis (Anisuzzaman et al., 2000).

Electroluminescent Device Research

  • Compounds with structural similarities have been studied for their application in organic light-emitting devices (OLEDs). Their photophysical properties in solution and polymer films suggest potential use in developing color electroluminescent structures for displays and lighting (Dobrikov et al., 2011).

Antimicrobial and Antioxidant Research

  • Derivatives of the target compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. These findings point to potential applications in developing new pharmaceutical agents with antimicrobial and antioxidant properties (Bassyouni et al., 2011).

Molecular Docking and Computational Studies

  • Imidazole-pyridine derivatives, which share structural features with the target compound, have been subject to molecular docking studies. These studies provide insights into their interaction with biological receptors, suggesting applications in drug design and discovery (Harmat et al., 1995).

properties

CAS RN

40554-55-4

Molecular Formula

C27H27N5O2

Molecular Weight

453.54

IUPAC Name

(NE)-N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine

InChI

InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30)/b31-24+

InChI Key

MLSAQOINCGAULQ-QFMPWRQOSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SB590885;  SB590885;  SB 590885

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime
Reactant of Route 2
5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime
Reactant of Route 3
5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime
Reactant of Route 4
Reactant of Route 4
5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime
Reactant of Route 5
Reactant of Route 5
5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime
Reactant of Route 6
Reactant of Route 6
5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime

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